4-N-Desacetyl-5-N-acetyl Oseltamivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G (HCl Salt), is an impurity of the antiviral drug Oseltamivir . It is a COVID19-related research product .
Molecular Structure Analysis
The molecular formula of this compound is C16H28N2O4 . The IUPAC name is ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate . The molecular weight is 312.40 g/mol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 312.40 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 8 . The exact mass is 312.20490738 g/mol .Aplicaciones Científicas De Investigación
Neuraminidase Inhibition and Influenza Treatment
Oseltamivir, a prodrug, is metabolized to oseltamivir carboxylate, a potent neuraminidase inhibitor effective against influenza A and B viruses. Its mechanism involves blocking the neuraminidase glycoprotein, essential for viral replication, highlighting its critical role in antiviral treatment strategies. This function underpins scientific research into influenza pathogenesis and the development of antiviral drugs (McClellan & Perry, 2001).
Environmental Impact and Resistance Development
Concerns about oseltamivir resistance and its environmental impact have sparked research into the ecological consequences of widespread antiviral use. The persistence of oseltamivir carboxylate in aquatic environments and its potential to induce resistance in natural influenza reservoirs, such as dabbling ducks, exemplifies the intersection of pharmacology, environmental science, and epidemiology (Järhult, 2012).
Pharmacokinetic and Pharmacodynamic Characteristics
Studies on the pharmacokinetics and pharmacodynamics of Oseltamivir provide a basis for optimizing dosing strategies and understanding the drug's behavior in different populations, including those with renal impairment or large body mass. This research aids in refining treatment protocols to enhance efficacy and reduce the risk of resistance (Widmer et al., 2010).
Resistance and Clinical Perspectives
The development of resistance to neuraminidase inhibitors poses a significant challenge in clinical settings, especially among high-risk populations such as the immunocompromised. Research into the prevalence, mechanisms, and management of resistance informs clinical practice and public health strategies (Lee & Hurt, 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-N-Desacetyl-5-N-acetyl Oseltamivir is the neuraminidase enzyme . This enzyme is essential for the replication of the influenza virus in the body .
Mode of Action
This compound works by inhibiting the neuraminidase enzyme . By blocking this enzyme, the drug reduces the severity and duration of flu symptoms and prevents the virus from spreading to other cells in the body .
Biochemical Pathways
The compound affects the viral replication pathway . By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from infected cells . This action disrupts the viral replication cycle and helps to control the spread of the virus within the body .
Pharmacokinetics
It’s known that the drug is rapidly absorbed from the gastrointestinal tract and converted to its active form in the liver . It is then distributed to the respiratory tract, where it binds to the neuraminidase enzyme and inhibits its activity .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the severity and duration of flu symptoms . By inhibiting the neuraminidase enzyme, the drug prevents the virus from spreading to other cells in the body . This helps to control the infection and aids in the recovery process .
Action Environment
The action environment of this compound is primarily the respiratory tract, where the influenza virus typically replicates
Propiedades
IUPAC Name |
ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYJZMDDOOQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.